molecular formula C19H13ClN2O B2601974 1-(3-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338955-45-6

1-(3-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2601974
CAS RN: 338955-45-6
M. Wt: 320.78
InChI Key: BDEHGBCOBYGNCX-UHFFFAOYSA-N
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Description

“1-(3-Chlorobenzyl)piperazine” is a compound with the molecular formula C11H15ClN2 and a molecular weight of 210.705 g/mol . It’s used in laboratory chemicals .


Synthesis Analysis

The synthesis of benzene derivatives often involves Electrophilic Aromatic Substitution . The catalysts and co-reagents generate the strong electrophilic species needed for the initial step of the substitution .


Molecular Structure Analysis

The molecular structure of “1-(3-Chlorobenzyl)piperazine” includes a benzene ring attached to a piperazine ring via a carbon-chlorine bond .


Chemical Reactions Analysis

The presence of a benzene ring allows for resonance stabilization of benzylic carbocations, which means that substitution is likely to occur at the benzylic position .


Physical And Chemical Properties Analysis

“1-(3-Chlorobenzyl)piperazine” has a density of 1.1±0.1 g/cm3, a boiling point of 303.7±27.0 °C at 760 mmHg, and a flash point of 137.5±23.7 °C .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Heterocyclic compounds, such as pyridines, pyrimidines, and their derivatives, play a crucial role in medicinal chemistry, materials science, and as intermediates in the synthesis of complex molecules. The synthesis, reactivity, and biological activity of these compounds are subjects of ongoing research, highlighting their importance across various scientific domains.

  • Synthesis and Chemical Properties : Research on the chemistry of pyridine and pyrimidine derivatives, similar to the compound , often focuses on their synthesis and chemical reactivity. These compounds serve as key intermediates for the development of various heterocyclic structures with potential therapeutic applications. For example, studies on the synthesis of 1,3,4-oxadiazole derivatives reveal their utility in developing bioactive molecules with a wide range of medicinal properties, including anticancer, antibacterial, and antifungal activities (Verma et al., 2019).

  • Biological and Pharmacological Applications : Heterocyclic compounds are extensively studied for their biological and pharmacological effects. The versatility of these compounds allows for the exploration of various biological pathways and mechanisms, leading to potential therapeutic applications. The detailed study of specific heterocyclic frameworks, such as pyranopyrimidines and benzoxazines, underlines the importance of these compounds in drug discovery and development. They are investigated for their potential in treating diseases and their roles as enzyme inhibitors, receptor agonists/antagonists, and more (Parmar et al., 2023).

  • Catalysis and Green Chemistry : The development and use of heterocyclic compounds also extend to catalysis and green chemistry applications. Research focuses on creating more sustainable and environmentally friendly synthetic routes for producing these compounds, which are crucial for various industrial applications. The exploration of novel catalysts and synthetic methodologies emphasizes the role of heterocyclic chemistry in advancing green chemistry principles.

  • Material Science Applications : Beyond their biological and medicinal relevance, heterocyclic compounds find applications in material science, serving as building blocks for organic semiconductors, light-emitting diodes (LEDs), and other advanced materials. The unique electronic properties of heterocyclic structures make them suitable for a wide range of technological applications.

Mechanism of Action

While the specific mechanism of action for “1-(3-Chlorobenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile” is not available, it’s worth noting that the application of organic chemistry concepts is crucial in rationalizing the relationship between structure and metabolism .

Safety and Hazards

The safety data sheet for “1-(3-Chlorobenzyl)piperazine” recommends avoiding breathing vapors, mist, or gas. In case of skin contact, wash off with soap and plenty of water .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-oxo-5-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O/c20-18-8-4-5-14(9-18)12-22-13-17(10-16(11-21)19(22)23)15-6-2-1-3-7-15/h1-10,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEHGBCOBYGNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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